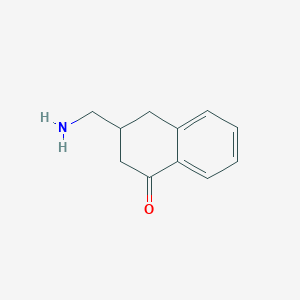![molecular formula C7H4N4 B14439788 3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/no-structure.png)
3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8,10-Tetrazatricyclo[54002,6]undeca-1(11),2(6),4,7,9-pentaene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- 11-Azatricyclo[4.4.1.0(1,6)]undeca-3,8-diene
- 3-Oxa-4,11-diazatetracyclo[5.4.1.0(2,6).0(8,10)]dodeca-1(11),2(6),4,7,9-pentaene
Uniqueness
3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene stands out due to its tetrazatricyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4N4 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
3,4,8,10-tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C7H4N4/c1-4-6(9-3-8-1)5-2-10-11-7(4)5/h1-3H,(H,10,11) |
InChI-Schlüssel |
SERZFEKYZBYPKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=C(C2=NC=N1)C=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)

